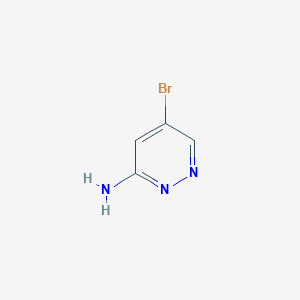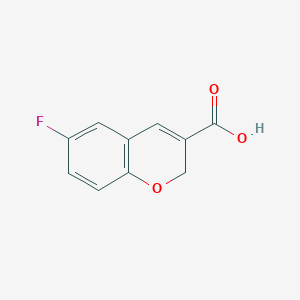
6-fluoro-2H-chromene-3-carboxylic acid
Descripción general
Descripción
6-fluoro-2H-chromene-3-carboxylic acid is a heterocyclic organic compound . It has a molecular weight of 194.16 and its IUPAC name is 6-fluoro-2H-chromene-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 6-fluoro-2H-chromene-3-carboxylic acid is 1S/C10H7FO3/c11-8-1-2-9-6 (4-8)3-7 (5-14-9)10 (12)13/h1-4H,5H2, (H,12,13) . The molecular structure of this compound has been investigated using density functional theory and vibrational spectroscopy .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Fluoro-2H-chromene-3-carboxylic acid has been utilized in various synthetic processes. For instance, Barili et al. (2001) detailed the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, providing insights into its molecular structure through NMR spectroscopy and X-ray crystallography (Barili et al., 2001). Additionally, Kysil et al. (2011) reported on the efficient synthesis of methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate and its derivatives, highlighting the versatility of this compound in chemical synthesis (Kysil et al., 2011).
Applications in Biological Studies
6-Fluoro-2H-chromene-3-carboxylic acid derivatives have shown potential in biological applications. For example, Mannam et al. (2020) synthesized novel urea/thiourea derivatives of this compound and evaluated their antimicrobial activities, demonstrating their potential in developing new antimicrobial agents (Mannam et al., 2020). Additionally, Battula et al. (2017) synthesized a series of derivatives and investigated their antioxidant and antimicrobial activities, contributing to the understanding of the biological properties of these compounds (Battula et al., 2017).
Photophysical and Optical Properties
The photophysical and optical properties of 6-fluoro-2H-chromene-3-carboxylic acid derivatives have also been a subject of study. Arnall-Culliford et al. (2003) explored the optical properties of photochromic compounds in the diphenyl-chromene family containing halogen substituents, which include derivatives of 6-fluoro-2H-chromene-3-carboxylic acid (Arnall-Culliford et al., 2003).
Environmental Degradability Studies
The degradability of derivatives of 6-fluoro-2H-chromene-3-carboxylic acid under various conditions has been examined. Yang et al. (2014) studied the stability of 6:2 fluorotelomer sulfonate, a derivative, in advanced oxidation processes, providing valuable information on its environmental impact (Yang et al., 2014).
Propiedades
IUPAC Name |
6-fluoro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQBMPMHJYOSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2H-chromene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)
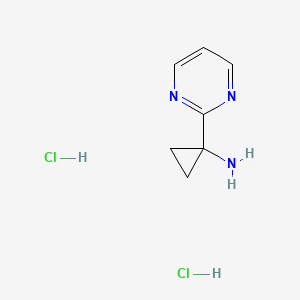
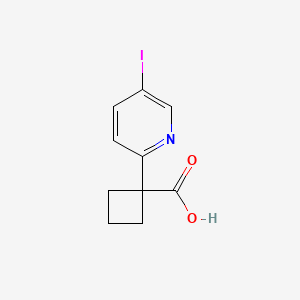
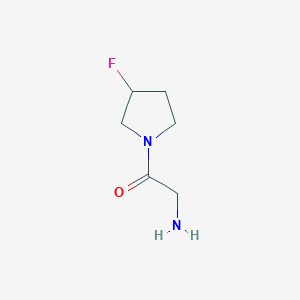
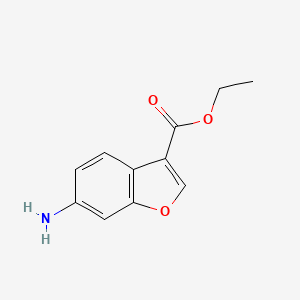
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1445307.png)
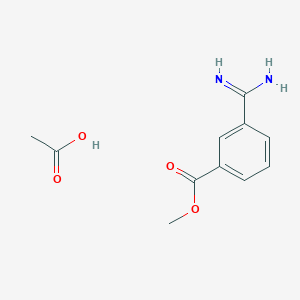
![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)
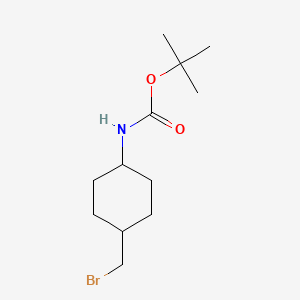
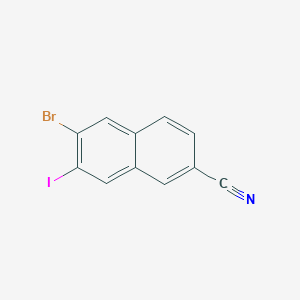
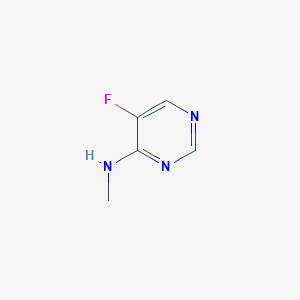
![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)
